3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone

Description

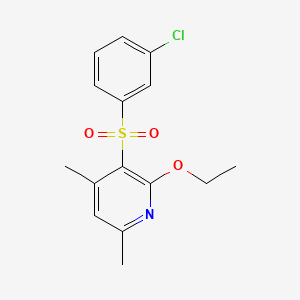

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone is a heterocyclic sulfone compound featuring a pyridine ring substituted with a 2-ethoxy group, 4,6-dimethyl groups, and a sulfone bridge connecting to a 3-chlorophenyl moiety. The molecular formula is C₁₅H₁₅ClNO₃S, with a molar mass of approximately 324.8 g/mol.

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-4-20-15-14(10(2)8-11(3)17-15)21(18,19)13-7-5-6-12(16)9-13/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXMHDDRBMAQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323725 | |

| Record name | 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866143-06-8 | |

| Record name | 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multiple steps, including the formation of the pyridine ring and the introduction of the sulfone group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Formation of the Pyridine Ring: This step often involves the condensation of appropriate starting materials under controlled conditions to form the pyridine ring.

Introduction of the Sulfone Group: The sulfone group can be introduced through sulfonation reactions, where a sulfonyl chloride is reacted with the pyridine derivative in the presence of a base.

Chlorination and Ethoxylation: The chlorination of the phenyl ring and the ethoxylation of the pyridine ring are typically carried out using standard organic synthesis techniques.

Chemical Reactions Analysis

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or other reduced forms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and coatings.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of complex molecular structures.

Mechanism of Action

The mechanism by which 3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between the target compound and related sulfones:

Key Observations :

- Substituent Effects : The ethoxy group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., 2-chloro in ). This may enhance membrane permeability in biological applications.

- This contrasts with the phenyl group in , which lacks such inductive effects.

- Steric Considerations : The 4,6-dimethyl groups on the pyridine ring may restrict conformational flexibility compared to analogs like , which features a more flexible isobutylsulfanyl chain.

Thermodynamic and Computational Insights

Key findings from analogous studies include:

- Conformational Stability : Ethyl methyl sulfone exhibits multiple stable conformers with energy differences <5 kJ/mol, influenced by substituent orientation . For the target compound, the ethoxy and chloro groups may similarly affect conformer populations.

- Thermochemical Parameters : Computed entropy (S°) and heat capacity (Cp) for ethyl methyl sulfone at the wB97XD/6-311++G(2df,2pd) level suggest that bulky substituents (e.g., ethoxy) could reduce rotational entropy in the target compound .

Biological Activity

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone (CAS No. 866143-06-8) is a sulfone compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16ClNO3S

- Molecular Weight : 325.81 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with ethoxy and chlorophenyl groups, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfone group can participate in biochemical pathways, potentially inhibiting enzymes involved in inflammation and oxidative stress.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related sulfones demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of related compounds. For example, derivatives with similar structures have shown significant inhibition of pro-inflammatory cytokines and pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been linked to the inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the anti-inflammatory effects of various sulfone derivatives, including those structurally related to this compound. Results indicated a significant reduction in edema and cytokine levels compared to controls.

- Neurotoxicity Assessment : Another investigation assessed the neurotoxic potential of related compounds using in vitro models. The findings suggested low toxicity levels at therapeutic concentrations, supporting the safety profile for potential drug development.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Sulfide Derivative | Sulfide Group | Lower anti-inflammatory activity |

| Sulfoxide Derivative | Sulfoxide Group | Comparable neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.